山梨醇单油酸酯

科学研究应用

山梨醇单油酸酯在科学研究中有着广泛的应用:

作用机制

山梨醇单油酸酯主要通过其表面活性剂特性发挥作用。 它降低了不同相之间的表面张力,从而形成稳定的乳液。 所涉及的分子靶标和途径包括与脂质双层的相互作用和乳化液滴的稳定 .

准备方法

化学反应分析

山梨醇单油酸酯主要进行酯化反应。 它也可以参与其他类型的反应,包括:

氧化: 根据反应条件,山梨醇单油酸酯可以氧化成各种氧化产物。

还原: 还原反应可以将山梨醇单油酸酯转化为不同的还原形式。

取代: 可以发生取代反应,其中油酸酯基团被其他官能团取代。

这些反应中常用的试剂包括氧化剂(如过氧化氢)、还原剂(如硼氢化钠)和各种催化剂 。 这些反应形成的主要产物取决于所用条件和试剂。

相似化合物的比较

山梨醇单油酸酯是山梨醇酯家族的一部分,其中包括:

山梨醇单硬脂酸酯: 结构相似,但具有硬脂酸酯基团而不是油酸酯基团。

山梨醇单月桂酸酯: 包含月桂酸酯基团,提供不同的乳化性能。

聚山梨醇酯(如聚山梨醇酯 80): 山梨醇酯的乙氧基化衍生物,具有更高的 HLB 值,更亲水

属性

CAS 编号 |

1338-43-8 |

|---|---|

分子式 |

C24H44O6 |

分子量 |

428.6 g/mol |

IUPAC 名称 |

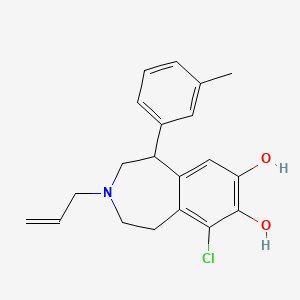

[(2R)-2-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C24H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h9-10,20-21,23-26,28H,2-8,11-19H2,1H3/b10-9-/t20-,21+,23+,24?/m0/s1 |

InChI 键 |

NWGKJDSIEKMTRX-BFWOXRRGSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)O)O)O |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O |

外观 |

Solid powder |

颜色/形态 |

AMBER LIQUID |

Key on ui other cas no. |

1338-43-8 9015-08-1 |

物理描述 |

Liquid Yellow to amber liquid; [Merck Index] Clear deep brownish-yellow viscous liquid; [MSDSonline] |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

SOL IN MOST MINERAL & VEGETABLE OILS; INSOL IN ACETONE; SLIGHTLY SOL IN ETHER; DISPERSIBLE IN WATER |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

sorbitan monooleate sorbitan oleate Span 80 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Molecular dynamics simulations have been employed to investigate the structural properties of Sorbitan Monooleate in reverse micelles. [] These simulations provide insights into the arrangement of Sorbitan Monooleate molecules at the oil-water interface, interactions with water and oil molecules, and the role of hydrogen bonding in micelle formation.

A: Research on the pharmacokinetics of Sorbitan Monooleate in humans is limited due to its primary use as a topical and oral pharmaceutical excipient. [] After oral administration, a portion of Sorbitan Monooleate can be hydrolyzed in the gut, and the resulting fatty acids and sorbitol are absorbed and metabolized via normal pathways. [] The unhydrolyzed portion is likely excreted in feces.

A: Sorbitan Monooleate is primarily used as an excipient in drug formulations to enhance the delivery of active pharmaceutical ingredients. Its efficacy is typically evaluated in the context of improving the stability, solubility, or bioavailability of the incorporated drug rather than as a stand-alone therapeutic agent. [, , ]

ANone: Resistance mechanisms are not applicable to Sorbitan Monooleate as it is not a drug with a specific biological target.

A: While not inherently a targeting agent, Sorbitan Monooleate can be incorporated into drug delivery systems designed to improve drug targeting. [, ] For example, it can be used in the formulation of nanoparticles, microemulsions, or liposomes intended for targeted delivery to specific tissues or cells.

A: Sorbitan Monooleate finds applications across diverse disciplines, necessitating interdisciplinary collaborations:* Pharmaceutics and Material Science: Formulation scientists collaborate with material scientists to develop novel drug delivery systems using Sorbitan Monooleate-based microemulsions, nanoparticles, and nanofibers. [, , ]* Food Science and Chemistry: Food technologists work with chemists to optimize the stability and texture of food emulsions containing Sorbitan Monooleate. [] * Cosmetics and Colloid Science: Cosmetics chemists collaborate with colloid scientists to understand the interfacial behavior of Sorbitan Monooleate in emulsions for creams, lotions, and other cosmetic products. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methoxy-N-(phenylmethyl)-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1682074.png)

![N',4-diamino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B1682083.png)

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)